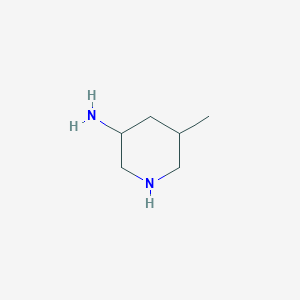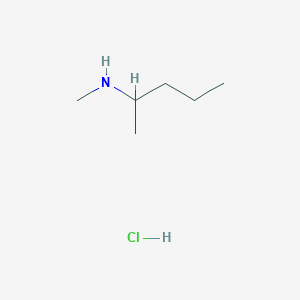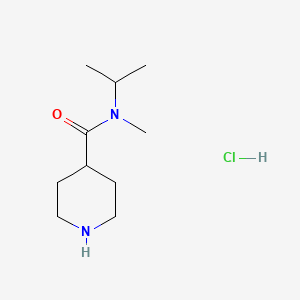
1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-amine
Vue d'ensemble
Description
1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-amine, also known as DMTPA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. DMTPA belongs to the class of organic compounds known as amines, which are essential building blocks for the synthesis of various biological molecules such as neurotransmitters, hormones, and enzymes. In
Applications De Recherche Scientifique
Synthesis Processes
1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-amine and its analogs have been studied for various synthesis processes. For instance, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of antibiotics like premafloxacin, demonstrates the potential of such compounds in the development of veterinary medicines. The process involves asymmetric Michael addition and stereoselective alkylation (Fleck, McWhorter, DeKam, & Pearlman, 2003).
Chemical Properties and Interactions
Studies on various derivatives of 1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-amine have highlighted its diverse chemical properties and interactions. For example, research on the inhibition effects of Schiff base compounds like N-(thiophen-2-ylmethylene)pyridin-2-amine shows their efficiency as corrosion inhibitors, suggesting potential industrial applications (Leçe, Emregül, & Atakol, 2008).
Pharmacological Scaffolding
The use of 1,3,4-thiadiazole structures, which are similar to 1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-amine, in pharmacological scaffolding has been noted. Schiff bases derived from these structures have been investigated for their biological activities, including DNA protective ability and antimicrobial activity, signifying their potential in medicinal chemistry (Gür et al., 2020).
Herbicidal Applications
In the agricultural sector, compounds like 2-methylpropan-2-aminium methyl 1-(substituted phenoxyacetoxy) alkylphosphonates, which are structurally related to 1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-amine, have been synthesized and evaluated for their herbicidal activities. This indicates a potential application in the development of new herbicides (Gao et al., 2013).
Propriétés
IUPAC Name |
1-(2,5-dimethylthiophen-3-yl)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS/c1-6(2)10(11)9-5-7(3)12-8(9)4/h5-6,10H,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMVKORSVCTELW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride](/img/structure/B1416763.png)

![2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B1416765.png)


![2-Methyl-5-(4-nitro-phenyl)-octahydro-pyrrolo[3,4-c]pyrrole](/img/structure/B1416769.png)
![4-(2,3-dihydro-1H-indole-1-carbonyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B1416771.png)
![2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B1416773.png)

![N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B1416778.png)
![2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B1416779.png)